N-(6-methoxypyridin-3-yl)-N,2,5-trimethylthiophene-3-sulfonamide
Description
N-(6-methoxypyridin-3-yl)-N,2,5-trimethylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties. This particular compound features a methoxypyridine moiety and a trimethylthiophene sulfonamide group, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-N,2,5-trimethylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-9-7-12(10(2)19-9)20(16,17)15(3)11-5-6-13(18-4)14-8-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPZBTMMZMMMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N(C)C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-N,2,5-trimethylthiophene-3-sulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Methoxypyridine Moiety: The starting material, 6-methoxypyridine, is synthesized through the methylation of pyridine using methanol and a suitable catalyst.
Introduction of the Trimethylthiophene Group: The trimethylthiophene group is introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with methyl groups in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the sulfonation of the trimethylthiophene group followed by the introduction of the sulfonamide group. This is typically achieved using chlorosulfonic acid and ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in the process include dichloromethane and acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-N,2,5-trimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine moiety, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halide or amine-substituted pyridine derivatives.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-N,2,5-trimethylthiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for new antimicrobial agents.
Industry: Utilized in the development of new materials with specific electronic properties due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-N,2,5-trimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid in bacteria, leading to their death. Additionally, the methoxypyridine and trimethylthiophene groups may interact with other biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
N-(6-methoxypyridin-3-yl)-N,2,5-trimethylthiophene-3-sulfonamide can be compared with other sulfonamide derivatives such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group but different substituents.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of a pyridine ring.
Sulfisoxazole: Features an isoxazole ring, providing different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of methoxypyridine and trimethylthiophene groups, which may confer unique biological activities and chemical reactivity compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
